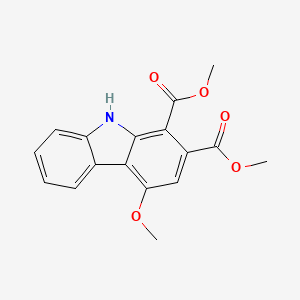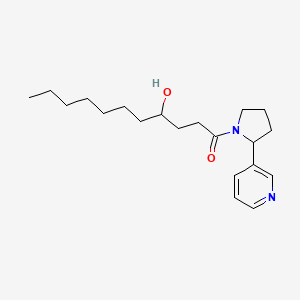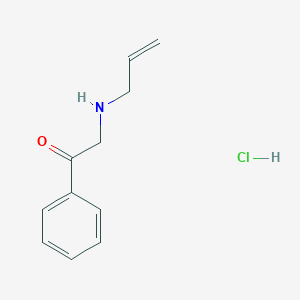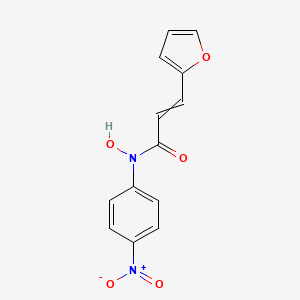![molecular formula C16H15NO6S B14307815 N-{[4-(Methanesulfonyl)benzoyl]oxy}-2-methoxybenzamide CAS No. 113459-05-5](/img/structure/B14307815.png)
N-{[4-(Methanesulfonyl)benzoyl]oxy}-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[4-(Methanesulfonyl)benzoyl]oxy}-2-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methanesulfonyl group attached to a benzoyl moiety, which is further linked to a methoxybenzamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(Methanesulfonyl)benzoyl]oxy}-2-methoxybenzamide typically involves the reaction of 4-(methanesulfonyl)benzoic acid with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[4-(Methanesulfonyl)benzoyl]oxy}-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzoyl moiety can be reduced to a benzyl alcohol derivative.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxybenzaldehyde.
Reduction: Formation of 2-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-{[4-(Methanesulfonyl)benzoyl]oxy}-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-{[4-(Methanesulfonyl)benzoyl]oxy}-2-methoxybenzamide involves its interaction with specific molecular targets. The methanesulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. Additionally, the benzoyl and methoxy groups can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxybenzamide: Lacks the methanesulfonyl group, resulting in different chemical reactivity and biological activity.
N-(4-Methoxyphenyl)-2-methoxybenzamide: Similar structure but without the methanesulfonyl group, leading to variations in its applications and properties.
4-Methoxybenzoyl chloride: Used as a precursor in the synthesis of N-{[4-(Methanesulfonyl)benzoyl]oxy}-2-methoxybenzamide.
Uniqueness
This compound is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity towards nucleophiles and its potential as an enzyme inhibitor, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
113459-05-5 |
|---|---|
Molekularformel |
C16H15NO6S |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
[(2-methoxybenzoyl)amino] 4-methylsulfonylbenzoate |
InChI |
InChI=1S/C16H15NO6S/c1-22-14-6-4-3-5-13(14)15(18)17-23-16(19)11-7-9-12(10-8-11)24(2,20)21/h3-10H,1-2H3,(H,17,18) |
InChI-Schlüssel |
BGOFNIKVYIQLBT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C(=O)NOC(=O)C2=CC=C(C=C2)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


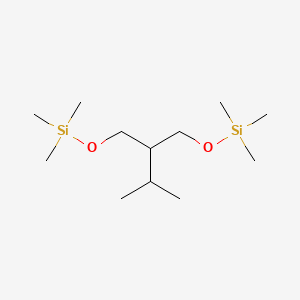
![2-(2-Chloroprop-2-en-1-yl)bicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B14307737.png)
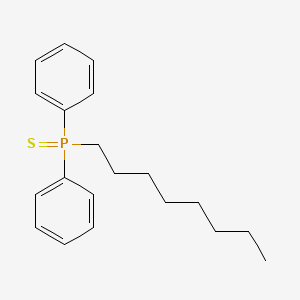
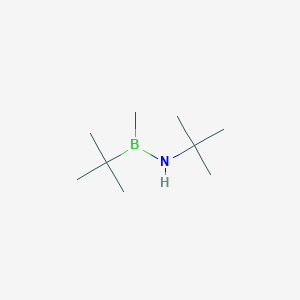
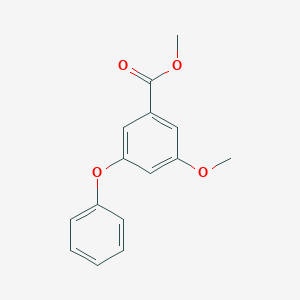
![5-Methyl-1-phenyl-4-[(E)-phenyldiazenyl]-1H-pyrazole](/img/structure/B14307755.png)
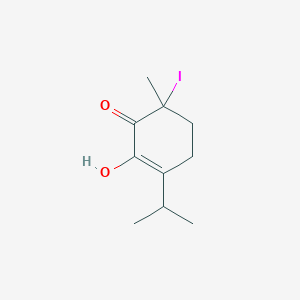
![3-Ethyl-4,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B14307757.png)

